5-methoxy-2-(trifluoromethyl)-1H-indole
Overview
Description
5-Methoxy-2-(trifluoromethyl)-1H-indole is a chemical compound with the molecular formula C9H7F3O2 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7F3O2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been studied. For instance, the Suzuki–Miyaura coupling reaction is a common method for creating carbon–carbon bonds, and it involves the use of organoboron reagents .Scientific Research Applications
Synthesis and Antioxidant Activity : A derivative of this compound, 5‐Methoxy‐2‐(N‐acetylaminoethyl)indole, was synthesized and found to have significant in vitro antioxidant and cytoprotective potency, potentially comparable to or better than melatonin. This research suggests its potential use in neuroprotective pharmacological investigations (Spadoni et al., 2006).
Potential Treatment for Alzheimer's Disease : A study focused on a novel series of 3-(piperazinylmethyl) indole derivatives, including a compound closely related to 5-methoxy-2-(trifluoromethyl)-1H-indole. One derivative, SUVN-502, showed high affinity for the human 5-HT6 receptor and selectivity over other target sites, indicating its potential for treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Catalytic Self-Addition of Indoles : In a study, 5-methoxyindole and its derivatives were used in a reaction catalyzed by indium trichloride to produce indolylindoline derivatives. This research contributes to synthetic chemistry, particularly in the synthesis of complex indole structures (Pal et al., 2005).
Inhibitors of the AAA ATPase p97 : A study explored the structure-activity relationship of trifluoromethyl and pentafluorosulfanyl indole inhibitors, including a derivative of this compound. These compounds showed varying inhibitory activities against the AAA ATPase p97, an important target in cancer therapy (Alverez et al., 2015).
Indole-Benzimidazole Derivatives Synthesis : Research on the synthesis of novel indole-benzimidazole derivatives utilized this compound. These compounds have potential applications in medicinal chemistry (Wang et al., 2016).
Photophysics of 5-Methoxyindole : A study on the photophysics of 5-methoxyindole, a related compound, provided insights into the behavior of indoles in different solvents, contributing to the understanding of exciplex formation and fluorescence properties (Hershberger & Lumry, 1976).
Safety and Hazards
properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-7-2-3-8-6(4-7)5-9(14-8)10(11,12)13/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPWUJSUMVAYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571680 | |
Record name | 5-Methoxy-2-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
174734-34-0 | |
Record name | 5-Methoxy-2-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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